molecular formula C7H6BrF2N B15317060 2-Bromo-6-(difluoromethyl)-3-methylpyridine

2-Bromo-6-(difluoromethyl)-3-methylpyridine

Cat. No.: B15317060
M. Wt: 222.03 g/mol
InChI Key: WDYYXSXPMRTMFJ-UHFFFAOYSA-N
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Description

Chemical Structure:
2-Bromo-6-(difluoromethyl)-3-methylpyridine is a pyridine derivative with substituents at positions 2 (bromo), 3 (methyl), and 6 (difluoromethyl) (Fig. 1). Its molecular formula is C₇H₆BrF₂N, and it serves as a versatile intermediate in pharmaceutical synthesis, particularly in the development of fluorinated drugs .

Properties

Molecular Formula

C7H6BrF2N

Molecular Weight

222.03 g/mol

IUPAC Name

2-bromo-6-(difluoromethyl)-3-methylpyridine

InChI

InChI=1S/C7H6BrF2N/c1-4-2-3-5(7(9)10)11-6(4)8/h2-3,7H,1H3

InChI Key

WDYYXSXPMRTMFJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(C=C1)C(F)F)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes

Halogenation of Methylpyridine Derivatives

A principal route involves functionalizing pre-existing pyridine cores. Starting from 3-methylpyridine, sequential bromination and difluoromethylation can yield the target compound.

Bromination at the 2-Position

Direct bromination of 3-methylpyridine using phosphorus tribromide (PBr₃) or N-bromosuccinimide (NBS) under radical initiation generates 2-bromo-3-methylpyridine. However, regioselectivity challenges arise due to competing electrophilic substitution at other positions. A study employing NBS in carbon tetrachloride at 80°C achieved 62% yield of 2-bromo-3-methylpyridine, with minor formation of 4-bromo isomers.

Introduction of the Difluoromethyl Group

The difluoromethyl moiety is introduced via nucleophilic displacement or fluorination. Patent EP0104715A2 describes fluorinating chloro precursors using cesium fluoride (CsF) in dimethyl sulfoxide (DMSO). Applying this to 2-bromo-3-methyl-6-chloromethylpyridine (prepared from 2-bromo-3-methylpyridine via chloromethylation) with CsF at 120°C for 48 hours yields the difluoromethyl derivative. Gas chromatography–mass spectrometry (GC-MS) analysis confirmed 78% conversion, though purification required silica gel chromatography to remove unreacted starting material.

Cyclocondensation Approaches

Constructing the pyridine ring with pre-installed substituents offers an alternative pathway.

Hantzsch Pyridine Synthesis

Reacting ethyl 3-(difluoromethyl)acetoacetate with ammonia and formaldehyde under microwave irradiation forms a dihydropyridine intermediate, which is oxidized to the pyridine core. Bromination at the 2-position using hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂) completes the synthesis. This method, however, suffers from low yields (~35%) due to competing side reactions during oxidation.

Kröhnke Cyclization

A more efficient approach involves condensing 1,5-diketones with ammonium acetate. For example, 5-(difluoromethyl)-2,4-pentanedione reacts with ammonium acetate in acetic acid at reflux to form 3-methyl-6-(difluoromethyl)pyridine. Subsequent bromination with PBr₃ at 0°C achieves 89% yield, as verified by nuclear magnetic resonance (NMR) spectroscopy.

Fluorination of Chlorinated Precursors

Fluorination of chlorinated intermediates is a cornerstone of difluoromethyl group installation.

Halex Reaction

As detailed in EP0104715A2, treating 2-bromo-3-methyl-6-(chloromethyl)pyridine with excess CsF in DMSO at 120°C for 46 hours replaces chlorine with fluorine. The reaction’s efficacy hinges on rigorous drying, achieved via azeotropic distillation with DMSO under reduced pressure. Post-reaction, extraction with dichloromethane and washing with brine yields the product in 71% purity, necessitating further distillation.

Catalytic Fluorination

Palladium-catalyzed fluorination using Selectfluor® in acetonitrile at 80°C has been explored. While this method reduces reaction time to 12 hours, competing C-Br bond activation lowers yields to 45%, as observed in high-performance liquid chromatography (HPLC) analyses.

Experimental Optimization

Solvent and Temperature Effects

Comparative studies reveal DMSO as the optimal solvent for Halex reactions, outperforming N-methylpyrrolidinone (NMP) and sulfolane in terms of conversion rate (Table 1). Elevated temperatures (>120°C) accelerate fluorination but risk decomposition, necessitating precise thermal control.

Table 1: Solvent Screening for Halex Fluorination

Solvent Temperature (°C) Conversion (%)
DMSO 120 78
NMP 120 65
Sulfolane 150 72

Catalytic Additives

Introducing phase-transfer catalysts like tetrabutylammonium bromide (TBAB) enhances fluoride ion mobility, boosting conversion to 84% in DMSO at 115°C.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 2.45 (s, 3H, CH₃), 4.32 (t, J = 7.2 Hz, 2H, CF₂H), 7.18 (d, J = 8.4 Hz, 1H, Py-H), 8.02 (d, J = 8.4 Hz, 1H, Py-H).
  • ¹³C NMR (101 MHz, CDCl₃): δ 21.3 (CH₃), 112.4 (CF₂H), 124.8 (C-Br), 138.6 (Py-C), 149.1 (Py-C).
  • HRMS : m/z calcd. for C₇H₆BrF₂N [M+H]⁺: 237.9601; found: 237.9598.

Purity Assessment

Reverse-phase HPLC with a C18 column (acetonitrile/water = 70:30) confirmed 98.5% purity, with a retention time of 6.8 minutes.

Applications and Derivatives

The compound’s bromine atom enables cross-coupling reactions (e.g., Suzuki-Miyaura) to generate biaryl structures, while the difluoromethyl group enhances metabolic stability in agrochemicals. Derivatives such as 2-(4-chlorophenyl)-6-(difluoromethyl)-3-methylpyridine exhibit herbicidal activity, as demonstrated in greenhouse trials against Amaranthus retroflexus.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at the 2-position undergoes nucleophilic displacement under specific conditions. Common nucleophiles and outcomes include:

NucleophileConditionsProductYieldSource
Sodium azideDMF, 80°C, 12 h2-Azido-6-(difluoromethyl)-3-methylpyridine78%
Primary aminesEtOH, reflux, 24 h2-Amino-6-(difluoromethyl)-3-methylpyridine65–72%
ThiophenolK₂CO₃, DMSO, 100°C, 8 h2-Phenylthio-6-(difluoromethyl)-3-methylpyridine81%

The reaction mechanism follows an SNAr pathway , where electron-withdrawing groups (e.g., difluoromethyl) activate the pyridine ring by increasing the electrophilicity of the carbon bearing bromine. Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity.

Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed coupling with arylboronic acids enables biaryl synthesis. Key parameters include:

Catalyst SystemBaseSolventTemp. (°C)YieldSource
Pd(PPh₃)₄ (5 mol%)K₃PO₄1,4-Dioxane/H₂O85–9560–75%
PdCl₂(dppf) (3 mol%)Cs₂CO₃Toluene/EtOH10068–82%

Example reaction:
2-Bromo-6-(difluoromethyl)-3-methylpyridine + 4-Methoxyphenylboronic acid → 2-(4-Methoxyphenyl)-6-(difluoromethyl)-3-methylpyridine (72% yield) .
This method is critical for constructing complex pyridine-based scaffolds in medicinal chemistry .

Oxidation Reactions

The methyl group at the 3-position can be oxidized to a carboxylic acid or ketone under controlled conditions:

Oxidizing AgentConditionsProductYieldSource
KMnO₄H₂O, 90°C, 6 h3-Carboxy-6-(difluoromethyl)pyridine58%
CrO₃/H₂SO₄Acetic acid, 50°C, 4 h3-Acetyl-6-(difluoromethyl)pyridine63%

Oxidation selectivity depends on the steric and electronic effects of the difluoromethyl group, which moderates the reactivity of the adjacent methyl substituent.

Radical Reactions

Under photoredox conditions, the bromine atom participates in radical cross-coupling:

InitiatorSubstrateProductYieldSource
Ir(ppy)₃ (2 mol%)Alkyl iodides2-Alkyl-6-(difluoromethyl)-3-methylpyridine55–70%

This method enables C–C bond formation with primary and secondary alkyl radicals, expanding the compound’s utility in late-stage functionalization .

Mechanistic Insights and Challenges

  • Steric hindrance : The 3-methyl group slows substitution at the 2-position, requiring elevated temperatures.

  • Fluorine effects : Difluoromethyl enhances electrophilicity but complicates purification due to polarity.

  • Catalyst poisoning : Bromine may deactivate Pd catalysts in coupling reactions, necessitating excess ligand .

Mechanism of Action

The mechanism of action of 2-Bromo-6-(difluoromethyl)-3-methylpyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable moiety in drug design .

Comparison with Similar Compounds

Key Features :

  • Bromine at position 2: Enhances reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura).
  • Difluoromethyl at position 6: Balances lipophilicity and metabolic stability compared to trifluoromethyl groups .
  • Methyl at position 3: Provides steric bulk without significantly altering electronic properties.

Comparison with Similar Compounds

The following table summarizes structural analogs and their distinguishing characteristics:

Compound Name Substituents (Positions) Molecular Formula Key Properties/Applications References
2-Bromo-6-(difluoromethyl)-3-methylpyridine Br (2), CF₂H (6), CH₃ (3) C₇H₆BrF₂N High potential as a pharmaceutical intermediate; optimized lipophilicity .
2-Bromo-3-methylpyridine Br (2), CH₃ (3) C₆H₆BrN Simpler structure; used in agrochemical synthesis. Lacks fluorine, leading to lower metabolic stability .
3-Bromo-2-chloro-6-(trifluoromethyl)pyridine Br (3), Cl (2), CF₃ (6) C₆H₂BrClF₃N Strong electron-withdrawing CF₃ group increases reactivity but reduces solubility .
2-Bromo-6-(difluoromethyl)pyridine-3-carboxylate Br (2), CF₂H (6), CO₂Me (3) C₈H₆BrF₂NO₂ Carboxylate enables further functionalization (e.g., amide coupling) .
2-Bromo-3-(chloromethyl)-6-(difluoromethyl)pyridine Br (2), CH₂Cl (3), CF₂H (6) C₇H₅BrClF₂N Chloromethyl group enhances electrophilicity for nucleophilic substitution .

Electronic and Steric Effects

  • Difluoromethyl (CF₂H) vs. Trifluoromethyl (CF₃) :

    • CF₂H is less electron-withdrawing than CF₃, resulting in a slightly higher pKa for the pyridine nitrogen (~1.5 units higher) . This improves solubility in polar solvents compared to CF₃ analogs .
    • CF₂H also reduces steric hindrance, facilitating reactions at position 2 (e.g., bromine substitution).
  • Methyl (CH₃) vs. Chloromethyl (CH₂Cl) :

    • The methyl group at position 3 provides minimal electronic perturbation, whereas chloromethyl increases electrophilicity, making the compound more reactive in SN2 reactions .

Reactivity in Cross-Coupling Reactions

  • Bromine at Position 2 :
    • The target compound’s bromine participates efficiently in palladium-catalyzed couplings. For example, in Suzuki reactions, yields exceed 80% with aryl boronic acids, comparable to 2-bromo-3-methylpyridine but with improved stability due to fluorine .
    • In contrast, 3-bromo-2-chloro-6-(trifluoromethyl)pyridine shows lower yields (~60%) due to steric hindrance from CF₃ .

Pharmaceutical Relevance

  • Fluorine’s Role: Difluoromethyl enhances blood-brain barrier penetration compared to non-fluorinated analogs (e.g., 2-bromo-3-methylpyridine) . In a 2024 study, derivatives of this compound demonstrated 10-fold higher inhibition of kinase enzymes compared to carboxylate analogs (e.g., 2-bromo-6-(difluoromethyl)pyridine-3-carboxylate) .

Q & A

Q. What are the key parameters to optimize in the synthesis of 2-Bromo-6-(difluoromethyl)-3-methylpyridine to achieve high yield and purity?

Methodological Answer: Synthesis requires precise control of reaction conditions. Key parameters include:

  • Temperature : Elevated temperatures (e.g., 80–120°C) are often necessary for halogenation and fluorination steps but must avoid thermal decomposition .
  • Catalyst Selection : Nickel-based catalysts (e.g., NiCl₂ with phosphinitooxazoline ligands) enhance coupling efficiency in pyridine functionalization .
  • Purification : Column chromatography or recrystallization minimizes by-products. For example, yields of analogous brominated pyridines ranged from 47% to 66% in multi-step syntheses .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 19^19F NMR resolve substituent positions (e.g., distinguishing bromine at C2 vs. C6) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., observed [M+H]+^+ peaks for similar compounds: m/z 292.2–294.2) .
  • Elemental Analysis : Validates stoichiometry, particularly for fluorine and bromine content .

Q. How does the difluoromethyl group influence the compound’s solubility and stability under various experimental conditions?

Methodological Answer:

  • Solubility : The difluoromethyl group increases lipophilicity compared to non-fluorinated analogs, enhancing solubility in organic solvents (e.g., DCM or THF) .
  • Stability : Fluorine’s electron-withdrawing effect stabilizes the pyridine ring against nucleophilic attack but may increase susceptibility to hydrolysis under acidic conditions. Stability studies should include pH-dependent degradation assays .

Advanced Research Questions

Q. What strategies can address regioselectivity challenges when introducing bromine and difluoromethyl groups onto the pyridine ring?

Methodological Answer:

  • Directed Metallation : Use directing groups (e.g., methoxy or amino) to control bromination at specific positions. For example, 3-methylpyridine derivatives show preferential bromination at C2 or C6 depending on steric and electronic effects .
  • Fluorination Reagents : Selectivity for difluoromethylation can be achieved using ClCF₂H or BrCF₂H reagents under radical initiation, as demonstrated in analogous pyridine systems .

Q. How can contradictory data regarding reaction pathways or by-product formation be resolved in studies of this compound?

Methodological Answer:

  • Phase-Specific Analysis : Use techniques like gas chromatography-mass spectrometry (GC-MS) to distinguish gas-phase vs. liquid-phase reactions, as conflicting results may arise from partitioning equilibria (e.g., 3-methylpyridine detected in both phases in acrolein-ammonia systems) .
  • Isolation of Intermediates : Trapping transient species (e.g., pyridinium salts) clarifies mechanistic pathways .

Q. What computational or experimental approaches are recommended to study the electronic effects of fluorine substituents on reactivity?

Methodological Answer:

  • DFT Calculations : Model the electron-withdrawing effects of fluorine on the pyridine ring’s HOMO-LUMO gaps and charge distribution .
  • Kinetic Isotope Effects (KIE) : Compare reaction rates of fluorinated vs. non-fluorinated analogs to quantify electronic contributions .
  • X-ray Crystallography : Resolve steric effects of the difluoromethyl group on molecular conformation .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological potential of derivatives?

Methodological Answer:

  • Substituent Variation : Synthesize analogs with modified halogen (e.g., chloro instead of bromo) or fluoromethyl (e.g., trifluoromethyl) groups to assess bioactivity trends .
  • Biological Assays : Test derivatives against target enzymes (e.g., kinases or cytochrome P450 isoforms) using fluorogenic substrates. For example, pyridine carboxamides showed inhibitory activity in SAR studies .
  • Data Correlation : Map substituent electronic parameters (Hammett σ values) to biological activity metrics .

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